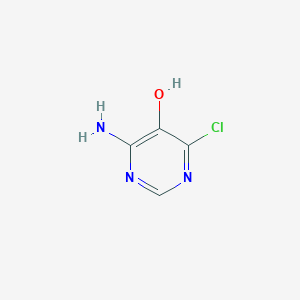

4-Amino-6-chloropyrimidin-5-ol

Descripción general

Descripción

Pyrimidines are a class of heterocyclic aromatic organic compounds, similar to benzene and pyridine, but with two nitrogen atoms at positions 1 and 3 of the six-membered ring. They are components of nucleotides and nucleic acids, which are essential for life. The compound 4-Amino-6-chloropyrimidin-5-ol is a derivative of pyrimidine, which has been studied for various applications, including medicinal chemistry.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. One such method is the ultrasound-mediated one-pot synthesis, which is an environmentally friendly and rapid approach. This method has been used to synthesize 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives, which have shown promising anticancer activities . Another approach involves the transformation of 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones into various substituted amino- and chloro-pyrimidine derivatives . Additionally, a practical strategy for the synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines, and aldehydes has been developed, demonstrating the versatility of pyrimidine chemistry .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can exhibit various forms of tautomerism, twinning, and disorder. For instance, different tautomeric forms of 4-amino-5-chloro-2,6-dimethylpyrimidinium salts have been crystallized, showing evidence for o-quinonoid and p-quinonoid bond fixation . Isostructural and essentially isomorphous compounds, such as 2-amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine, have been studied, providing insights into the polarization of electronic structures and the formation of hydrogen-bonded sheets .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including benzylation and nitrosation. For example, 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one can be benzylated to form different polymorphic forms, which are linked by hydrogen bonds into chains and sheets . These reactions not only modify the chemical structure but also influence the physical properties and potential applications of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. The in-vitro anticancer activities of these compounds have been evaluated, with some derivatives showing high GI50 values against various human tumor cell lines . The docking studies of these compounds have shown good binding modes in the active site of enzymes, such as thymidylate synthase, and their ADME properties have been studied to assess their drug-like characteristics .

Aplicaciones Científicas De Investigación

Application in Organic Chemistry

- Field : Organic Chemistry

- Application Summary : 4-Amino-6-chloropyrimidin-5-ol is used in the mono- and diamination of 4,6-Dichloropyrimidine with Adamantane-Containing Amines . This process is of substantial interest for their perspective antiviral and psychotherapeutic activities .

- Methods of Application : The chlorine atom at the alpha-position of N-heterocycles has been substituted by the amino group using convenient nucleophilic substitution reactions with a series of adamantylalkylamines . The introduction of the second amino substituent in 4-amino-6-chloropyrimidine was achieved using Pd (0) catalysis .

- Results : The prototropic equilibrium in these compounds was studied using NMR spectroscopy .

Application in Medicinal Chemistry

- Field : Medicinal Chemistry

- Application Summary : 4-Amino-6-chloropyrimidin-5-ol derivatives have shown anti-inflammatory effects .

- Methods of Application : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Safety And Hazards

Direcciones Futuras

Pyrimidines, including 4-Amino-6-chloropyrimidin-5-ol, have attracted significant research interest due to their unique physicochemical and biological properties, making them important molecules with various applications in different fields of research and industry. Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Propiedades

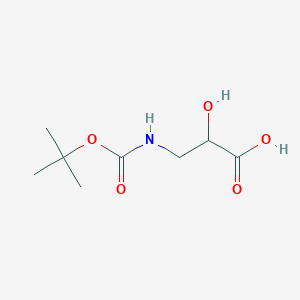

IUPAC Name |

4-amino-6-chloropyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O/c5-3-2(9)4(6)8-1-7-3/h1,9H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLOZXUFHBRJLFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70515156 | |

| Record name | 4-Amino-6-chloropyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-6-chloropyrimidin-5-ol | |

CAS RN |

38953-42-3 | |

| Record name | 4-Amino-6-chloropyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B1282038.png)

![5-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B1282044.png)

![N-[2-(morpholin-4-yl)ethyl]formamide](/img/structure/B1282053.png)